3-Chinolincarboxamid

Übersicht

Beschreibung

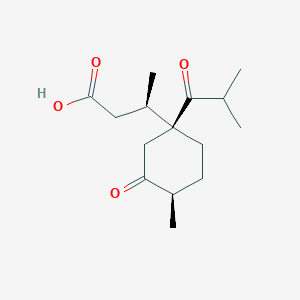

Quinoline-3-carboxamide is a natural product found in Peganum nigellastrum with data available.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: CETP-Hemmung

3-Chinolincarboxamid-Derivate wurden als potenzielle Inhibitoren des Cholesterylester-Transfer-Proteins (CETP) synthetisiert . CETP spielt eine bedeutende Rolle im Lipidstoffwechsel, und seine Hemmung ist eine vielversprechende Strategie zur Behandlung von koronarer Herzkrankheit. Verbindungen, die von this compound abgeleitet sind, haben eine inhibitorische Aktivität gegenüber CETP gezeigt, was zu erhöhten High-Density-Lipoprotein-Cholesterol (HDL-C)-Spiegeln und verringerten Low-Density-Lipoprotein-Cholesterol (LDL-C)-Spiegeln führen könnte, was therapeutische Vorteile für Herz-Kreislauf-Erkrankungen bietet.

Organische Synthese: Mehrkomponentenreaktionen

In der organischen Synthese wird this compound in Mehrkomponentenreaktionen (MCRs) zur Konstruktion komplexer molekularer Architekturen verwendet . Diese Reaktionen sind effizient und vielseitig und ermöglichen die konvergente Synthese von Chinolin-Derivaten. Die Povarov-Reaktion ist beispielsweise eine MCR, die zur Synthese verschiedener Chinolin-Gerüste eingesetzt wurde, wobei eine hohe Atomenökonomie und die Möglichkeit zur Einführung struktureller Vielfalt gezeigt wurden.

Pharmakologie: Behandlung von Autoimmunerkrankungen

Derivate von this compound, wie Laquinimod und Paquinimod, haben vielversprechende Ergebnisse bei der Behandlung von Autoimmunerkrankungen gezeigt . Diese Verbindungen modulieren die Immunantwort und bieten möglicherweise neue therapeutische Wege für Erkrankungen wie Multiple Sklerose.

Biochemie: Immunmodulation

Es wurde festgestellt, dass this compound-Derivate natürliche Killerzellen (NK-Zellen) über den Arylhydrocarbon-Rezeptor aktivieren . Diese Aktivierung führt zu verbesserten immunregulatorischen Eigenschaften von NK-Zellen, die die Autoimmunität des zentralen Nervensystems unterdrücken und die Tumorüberwachung verbessern können.

Chemieingenieurwesen: Katalyse

Im Chemieingenieurwesen ist this compound an katalytischen Prozessen beteiligt, um die Synthese verschiedener Verbindungen zu optimieren . Beispielsweise wurde die InCl3-vermittelte Katalyse verwendet, um Zugang zu Chinolin-Motiven über Aza-Diels-Alder-Reaktionen zu erhalten, was für die Entwicklung neuer Materialien und Pharmazeutika von Bedeutung ist.

Materialwissenschaften: Molekulare Bausteine

Die Derivate der Verbindung dienen als molekulare Bausteine in der Materialwissenschaft und tragen zur Entwicklung neuer Materialien bei, die in verschiedenen Branchen Anwendung finden . Ihre strukturellen Eigenschaften können an spezifische Bedürfnisse angepasst werden, was für die Weiterentwicklung der Materialinnovation entscheidend ist.

Wirkmechanismus

Target of Action

Quinoline-3-carboxamide primarily targets the protein S100A9 . S100A9 is expressed on the surface of various monocyte populations in the peripheral blood . This protein plays a key role in the regulation of myeloid cell accumulation and suppressive activity .

Mode of Action

Quinoline-3-carboxamide interacts with its target, S100A9, by binding to it . This interaction inhibits the binding of S100A9 to two proinflammatory receptors, the Toll-like receptor 4 and the receptor of advanced glycation end products . This results in a shift in the balance towards a less immunosuppressive phenotype .

Biochemical Pathways

Quinoline-3-carboxamide affects the biochemical pathways involving S100A9 and its interactions with proinflammatory receptors . By inhibiting these interactions, quinoline-3-carboxamide modulates local tumour immunity . It also influences infiltrating myeloid cells in the tumour milieu .

Pharmacokinetics

The pharmacokinetic properties of quinoline-3-carboxamide derivatives are favorable for oral administration . . This ensures that the compound can be effectively delivered to the target site in the body.

Result of Action

The action of quinoline-3-carboxamide results in molecular and cellular effects that suppress tumor growth and bone resorption . It decreases myeloma cell proliferation and colony formation in vitro, associated with an inhibition of c-MYC and increased p27 expression . It also targets the myeloid cell population, resulting in increased T cell proliferation and functionality .

Action Environment

The action of quinoline-3-carboxamide can be influenced by environmental factors. For instance, the presence of an immunosuppressive bone marrow microenvironment including myeloid cells can hamper the therapeutic efficacy of quinoline-3-carboxamide . .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Quinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline-3-carboxamide has been shown to activate natural killer (NK) cells via the aryl hydrocarbon receptor, increasing their DNAX accessory molecule 1 (DNAM-1) cell surface expression . This activation enhances the cytotoxicity of NK cells against tumor cells and augments their immunoregulatory functions by interacting with CD155+ dendritic cells . Additionally, quinoline-3-carboxamide has been found to inhibit the phosphatidylinositol 3-kinase-related kinases (PIKK) family kinases by binding to the hinge region of the kinases, making them competitive inhibitors of adenosine triphosphate (ATP) .

Cellular Effects

Quinoline-3-carboxamide exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline-3-carboxamide has been shown to reduce inflammation and fibrosis in liver cells by decreasing the number and activation of disease-promoting transgenic natural killer T (NKT)-II cells and their type 2-cytokine expression profile . Furthermore, quinoline-3-carboxamide enhances the immunoregulatory properties of NK cells, leading to decreased MHC class II antigen presentation by dendritic cells .

Molecular Mechanism

The molecular mechanism of quinoline-3-carboxamide involves several key interactions and processes. Quinoline-3-carboxamide activates NK cells via the aryl hydrocarbon receptor, leading to increased DNAM-1 cell surface expression . This activation improves the cytotoxicity of NK cells against tumor cells and enhances their immunoregulatory functions. Additionally, quinoline-3-carboxamide inhibits the PIKK family kinases by binding to the hinge region of the kinases, making them competitive inhibitors of ATP . This inhibition affects various cellular processes, including DNA repair and cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinoline-3-carboxamide change over time. The stability and degradation of quinoline-3-carboxamide can influence its long-term effects on cellular function. Studies have shown that quinoline-3-carboxamide treatment can lead to a sustained reduction in inflammation and fibrosis in liver cells, even when treatment is initiated after the onset of disease . Additionally, the immunoregulatory effects of quinoline-3-carboxamide on NK cells and dendritic cells can persist over time, contributing to its long-term therapeutic potential .

Dosage Effects in Animal Models

The effects of quinoline-3-carboxamide vary with different dosages in animal models. Studies have shown that quinoline-3-carboxamide can ameliorate symptoms in mouse models of multiple sclerosis and experimental autoimmune encephalomyelitis (EAE) at specific dosages . High doses of quinoline-3-carboxamide may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Quinoline-3-carboxamide is involved in various metabolic pathways, interacting with several enzymes and cofactors. For instance, quinoline-3-carboxamide has been shown to inhibit the PIKK family kinases, affecting metabolic flux and metabolite levels . Additionally, quinoline-3-carboxamide influences the expression of cytokines and chemokines, which can impact metabolic processes in immune cells .

Transport and Distribution

Quinoline-3-carboxamide is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. For example, quinoline-3-carboxamide has been shown to enhance the expression of DNAM-1 on the surface of NK cells, promoting their interaction with dendritic cells . This interaction is crucial for the immunoregulatory effects of quinoline-3-carboxamide.

Subcellular Localization

The subcellular localization of quinoline-3-carboxamide plays a significant role in its activity and function. Quinoline-3-carboxamide is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the binding of quinoline-3-carboxamide to the aryl hydrocarbon receptor and the subsequent increase in DNAM-1 expression on NK cells suggest its localization to the cell membrane and involvement in cell-cell interactions . This localization is essential for the immunoregulatory and cytotoxic effects of quinoline-3-carboxamide.

Eigenschaften

IUPAC Name |

quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTDCIWCFCUQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574189 | |

| Record name | Quinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6480-67-7 | |

| Record name | 3-Quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6480-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

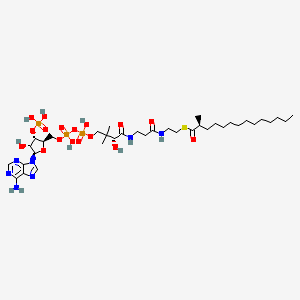

![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)

![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)

![[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1254915.png)

![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)